

# Physicochemical properties of 2-methyl-1H-benzimidazole as a reference

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## Compound of Interest

Compound Name: *1H-Benzimidazole-1-methanol*

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An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1H-Benzimidazole

## Introduction

2-Methyl-1H-benzimidazole is a heterocyclic aromatic organic compound, featuring a benzene ring fused to a methyl-substituted imidazole ring.<sup>[1][2]</sup> This molecular scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial pharmacophore in a wide array of therapeutic agents, including antibacterial and antifungal compounds.<sup>[3][4]</sup> Its physicochemical properties make it a foundational building block for synthesizing more complex molecules and an essential reference standard for analytical method development and validation.<sup>[4][5]</sup> This guide provides a comprehensive overview of the core physicochemical properties of 2-methyl-1H-benzimidazole, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

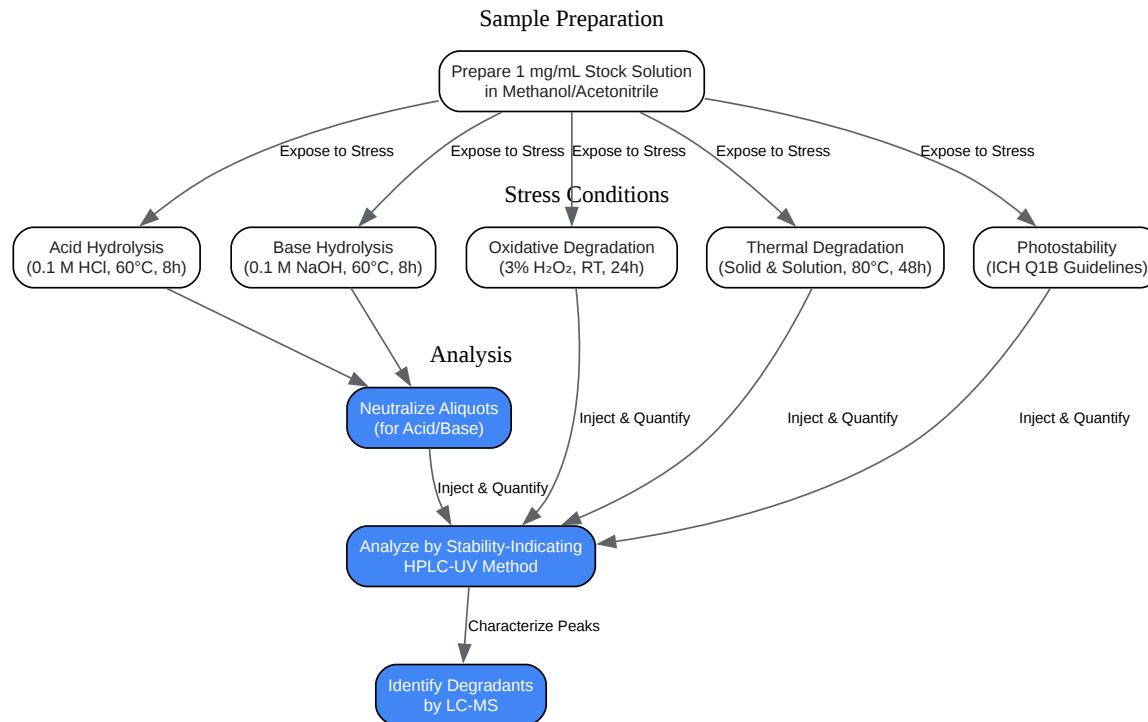
## Molecular and Structural Characteristics

The foundational attributes of 2-methyl-1H-benzimidazole are rooted in its chemical structure, which dictates its physical and chemical behavior.

- Chemical Name: 2-Methyl-1H-benzimidazole<sup>[2]</sup>
- Synonyms: 2-Methyl-1H-benzo[d]imidazole, 2-Methylbenzimidazole<sup>[6][7]</sup>

- CAS Number: 615-15-6[\[6\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>[\[6\]](#)
- Molecular Weight: 132.16 g/mol [\[2\]](#)[\[6\]](#)
- Appearance: Typically a white to off-white or light beige crystalline solid/powder.[\[1\]](#)[\[3\]](#)[\[6\]](#)

The structure consists of a planar bicyclic system. The presence of both a hydrogen-bond donor (the N-H group) and acceptors (the nitrogen atoms), along with a hydrophobic benzene ring, allows for a variety of intermolecular interactions, which are critical to its biological activity and physical properties.[\[4\]](#)

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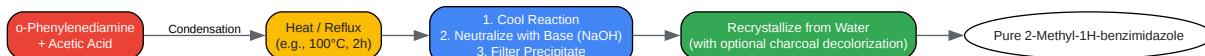
Caption: Workflow for a forced degradation study of 2-methyl-1H-benzimidazole.

- Stock Solution: Prepare a 1 mg/mL stock solution of 2-methyl-1H-benzimidazole in a suitable solvent like methanol. [8]2. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At set intervals, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis. [8]3. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. At set intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. [8]4. Oxidative Degradation: Mix 1

mL of the stock solution with 1 mL of 3% hydrogen peroxide ( $H_2O_2$ ). Keep at room temperature for 24 hours. Withdraw aliquots at intervals for analysis. [8]5. Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours and analyze at different time points. [8]6. Photostability: Expose the solid and solution forms to light according to ICH Q1B guidelines, keeping a control sample in the dark. [8]7. Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV detection. Couple with mass spectrometry (LC-MS) to identify the mass of any degradation products formed. [8]

## Synthesis Workflow

A common and reliable method for synthesizing 2-methyl-1H-benzimidazole is the condensation of o-phenylenediamine with acetic acid. [3][9]



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Caption: General workflow for the synthesis of 2-Methyl-1H-benzimidazole.

## Applications in Research and Drug Development

The utility of 2-methyl-1H-benzimidazole extends across the pharmaceutical sciences.

- **Privileged Scaffold:** The benzimidazole core is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity. [4]Consequently, 2-methyl-1H-benzimidazole is a key starting material for the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [4][10]\* **Reference Standard:** In analytical chemistry, it serves as a reference standard for the identification and quantification of related active pharmaceutical ingredients (APIs) and impurities in drug products. [5]Its well-characterized properties ensure the accuracy and reliability of analytical methods.
- **Corrosion Inhibition:** It has also been studied for its properties as a corrosion inhibitor. [3]

## Conclusion

2-Methyl-1H-benzimidazole is a compound of fundamental importance in chemical and pharmaceutical research. Its well-defined physicochemical properties, including its melting point, solubility characteristics, and distinct spectroscopic signatures, make it an ideal reference substance. The experimental protocols and data presented in this guide provide a robust framework for its use and characterization. A thorough understanding of its stability and synthesis is crucial for its effective application, from the synthesis of novel therapeutic agents to its role in maintaining the integrity of analytical testing in drug development.

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